molecular formula C14H10BrNO B5833822 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B5833822
M. Wt: 288.14 g/mol
InChI Key: IAAUTOVDFQXQLR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a bromine atom on the phenyl ring and a methyl group on the benzoxazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the condensation of 4-bromoaniline with 2-hydroxyacetophenone in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, and the product is isolated by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the benzoxazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, solvents like water or acetone, and acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF), and inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.

    Oxidation Reactions: Carboxylic acid derivatives.

    Reduction Reactions: Dehalogenated products.

Scientific Research Applications

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the benzoxazole ring can form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological macromolecules, leading to modulation of their activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole: Similar structure with a chlorine atom instead of a bromine atom.

    2-(4-fluorophenyl)-5-methyl-1,3-benzoxazole: Similar structure with a fluorine atom instead of a bromine atom.

    2-(4-iodophenyl)-5-methyl-1,3-benzoxazole: Similar structure with an iodine atom instead of a bromine atom.

Uniqueness

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity in biological systems.

Properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUTOVDFQXQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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